N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-9H-xanthene-9-carboxamide
Description
N-((5-(Thiophen-3-yl)pyridin-3-yl)methyl)-9H-xanthene-9-carboxamide is a heterocyclic compound featuring a xanthene core (a tricyclic structure with two benzene rings fused to a central oxygen-containing ring) linked via a carboxamide group to a pyridine-thiophene hybrid substituent. The pyridine ring is substituted at the 3-position with a thiophene moiety, enhancing the compound’s aromatic and electronic diversity.
Properties
IUPAC Name |
N-[(5-thiophen-3-ylpyridin-3-yl)methyl]-9H-xanthene-9-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2O2S/c27-24(26-13-16-11-18(14-25-12-16)17-9-10-29-15-17)23-19-5-1-3-7-21(19)28-22-8-4-2-6-20(22)23/h1-12,14-15,23H,13H2,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFOBCFUFBUOVBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NCC4=CC(=CN=C4)C5=CSC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-9H-xanthene-9-carboxamide typically involves multiple steps, starting with the construction of the thiophene and pyridine rings. One common approach is to use palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form the thiophene-pyridine core
Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and aprotic solvents.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.
Scientific Research Applications
Chemistry: This compound serves as a versatile intermediate in organic synthesis, facilitating the creation of more complex molecules.
Biology: It has shown potential as a bioactive molecule, interacting with various biological targets and pathways.
Medicine: Research suggests that it may have therapeutic properties, making it a candidate for drug development in areas such as anti-inflammatory and anticancer treatments.
Industry: Its unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-9H-xanthene-9-carboxamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
(a) Thiophene-Pyridine Hybrid Derivatives
Compounds like N-(5-((dimethylamino)methyl)-4-(pyridin-3-yl)thiazol-2-yl)isonicotinamide (4h) and N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)isonicotinamide (4i) () share pyridine and thiophene/thiazole motifs. However, these analogues replace the xanthene core with thiazole rings and incorporate morpholine or piperazine substituents. Such modifications alter electronic properties (e.g., basicity) and solubility compared to the xanthene-based target compound .
(b) Xanthene/Purine-Based Carboxamides
N-(9H-Purin-6-yl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide (4e) () substitutes the xanthene core with a purine system. kinase inhibition) .
(c) Thiophene-Carbonyl Analogues
The structurally closest analogue, N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)-9H-xanthene-9-carboxamide (CAS 1797062-71-5), differs by replacing the pyridine-thiophene group with a thiophene-carbonyl-thiophene chain. This increases electron-withdrawing character and may reduce metabolic stability compared to the pyridine-containing target compound .
Physicochemical Properties
Biological Activity
N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-9H-xanthene-9-carboxamide is a complex organic compound that has drawn significant attention in scientific research due to its unique structural features, which include a thiophene ring, a pyridine ring, and a xanthene moiety. This compound is being explored for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure
The compound can be represented by the following chemical structure:
- IUPAC Name : N-[(5-thiophen-3-yl)pyridin-3-yl)methyl]-9H-xanthene-9-carboxamide
- Molecular Formula : C24H18N2O2S
- CAS Number : 1798673-95-6
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets, modulating various biological pathways. The precise mechanisms are still under investigation but may include inhibition of certain enzymes or receptors involved in disease processes.
Anticancer Properties
Recent studies have indicated that derivatives of xanthene compounds exhibit notable anticancer properties. For instance, xanthene derivatives have been evaluated for their ability to inhibit tumor growth in various cancer cell lines. In one study, compounds similar to this compound demonstrated significant cytotoxic effects against HepG2 human hepatoblastoma cells, with IC50 values indicating potent activity .
Anti-inflammatory Effects
The compound is also being investigated for anti-inflammatory properties. Research suggests that xanthene derivatives can inhibit pro-inflammatory cytokines and pathways, which could be beneficial in treating conditions like rheumatoid arthritis and other inflammatory diseases .
Antimicrobial Activity
Preliminary evaluations have shown that the compound exhibits antimicrobial activity against various bacterial strains. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial survival .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with related compounds.
Study on Antitumor Activity
In a recent investigation, several xanthene derivatives were synthesized and screened for their antitumor activity against various cancer cell lines. The study found that compounds with structural similarities to this compound exhibited significant growth inhibition in tumorigenic cells while sparing non-tumorigenic cells, suggesting a selective cytotoxic effect .
Evaluation of Anti-inflammatory Properties
Another study focused on the anti-inflammatory potential of xanthene derivatives. Results indicated that these compounds could significantly reduce levels of inflammatory markers in vitro, suggesting their potential use in managing inflammatory diseases .
Q & A
Q. Basic
- NMR spectroscopy : 1H and 13C NMR to confirm substituent positions and purity. For example, pyridinyl protons typically resonate at δ 7.5–9.0 ppm, while xanthene aromatic protons appear at δ 6.5–8.0 ppm .
- Mass spectrometry : High-resolution mass spectrometry (HRMS) to verify molecular weight and fragmentation patterns .
- X-ray crystallography : For unambiguous structural confirmation, using SHELX programs for refinement .
- IR spectroscopy : Identification of carboxamide C=O stretches (~1650–1700 cm⁻¹) .
How can researchers address low yields during the coupling of the pyridine-thiophene unit to the xanthene core?
Q. Advanced
- Optimization of reaction conditions : Vary temperature, solvent (e.g., DMF vs. ACN), and catalyst (e.g., HATU for amide coupling) to improve efficiency. highlights POCl3/DMF as effective for pyridine functionalization .
- Protection/deprotection strategies : Use Fmoc groups (e.g., N-(9-fluorenylmethoxycarbonyl) derivatives) to prevent side reactions during coupling .
- Monitoring intermediates : Employ TLC or HPLC to track reaction progress and isolate unstable intermediates .
How can discrepancies in NMR data, such as unexpected splitting or peak shifts, be resolved?
Q. Advanced
- Variable-temperature NMR : Detect dynamic processes like tautomerism or rotamerism. For example, thiophene protons may exhibit splitting due to restricted rotation .
- 2D NMR techniques : Use COSY, HSQC, or NOESY to assign overlapping signals, especially in the aromatic xanthene region .
- X-ray crystallography : Resolve ambiguities by comparing experimental NMR data with crystallographically determined bond lengths and angles .
What strategies enhance the fluorescence quantum yield of this xanthene derivative?
Q. Advanced
- Substituent modification : Introduce electron-donating groups (e.g., -OCH3) on the xanthene core to stabilize excited states, as seen in 9-aryl-9-xanthenol fluorophores .
- Solvent effects : Test polar aprotic solvents (e.g., DMSO) to reduce non-radiative decay .
- Conjugation extension : Explore π-extension via the pyridine-thiophene unit to alter electronic transitions .
How does the thiophene ring influence the compound’s electronic properties?
Q. Advanced
- Conjugation and charge transfer : Thiophene’s electron-rich nature enhances π-conjugation with the pyridine and xanthene moieties, red-shifting UV-Vis absorption. Compare with analogues lacking thiophene using TD-DFT calculations .
- Electrochemical studies : Cyclic voltammetry can reveal oxidation/reduction potentials influenced by thiophene’s sulfur atom .
What challenges arise in achieving regioselective substitution on the pyridine ring?
Q. Advanced
- Directing groups : Use meta-directing groups (e.g., -NO2) to control substitution patterns during pyridine functionalization .
- Microwave-assisted synthesis : Improve regioselectivity via rapid, controlled heating, as demonstrated in similar heterocyclic systems .
How can computational chemistry predict this compound’s reactivity or binding interactions?
Q. Advanced
- Docking studies : Model interactions with biological targets (e.g., enzymes) using AutoDock Vina, referencing pyridine-thiophene pharmacophores in drug design .
- DFT calculations : Predict frontier molecular orbitals (HOMO/LUMO) to assess electron-transfer properties for sensor applications .
What purification techniques are effective for isolating this compound?
Q. Basic
- Column chromatography : Use gradients of ethyl acetate/hexane (3:7 to 1:1) for polar carboxamides .
- Recrystallization : Optimize solvent pairs (e.g., EtOH/H2O) based on solubility data from analogous xanthene derivatives .
How should this compound be stored to maintain stability?
Q. Basic
- Light sensitivity : Store in amber vials at –20°C to prevent xanthene core degradation .
- Moisture control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the carboxamide group .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
